molecular formula C20H29N3O3 B5571924 4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone

4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone

Cat. No. B5571924
M. Wt: 359.5 g/mol
InChI Key: VQTYDUIYCKQHFN-CALCHBBNSA-N
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Description

4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C20H29N3O3 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.22089180 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Novel Dihydropyrimidinone Derivatives

Research has focused on synthesizing novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties through a one-pot Biginelli synthesis. These compounds exhibit potential due to their structural properties, with applications in medicinal chemistry and drug design (Bhat et al., 2018).

Prodrug Design for Topical Delivery

Another study explored the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs for potential topical drug delivery, highlighting the role of these moieties in enhancing skin permeation properties (Rautio et al., 2000).

Antimicrobial Activities

Compounds with the piperazine or morpholine structure, including those similar to the queried compound, have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential use of these molecules in developing new antimicrobial agents (Bektaş et al., 2010).

Advanced Building Blocks for Drug Discovery

"Stretched" Analogues of Piperidine, Piperazine, and Morpholine

Research on creating "stretched" analogues of these heterocycles suggests innovative approaches to drug design, offering enhanced conformational flexibility and potential for lead optimization in medicinal chemistry (Feskov et al., 2019).

Anticancer Activity

Oleanolic and Ursolic Acid Derivatives

The synthesis of derivatives with piperazine and morpholine moieties and their evaluation against cancer cell lines indicate promising anticancer activity, showcasing the therapeutic potential of such compounds (Chen et al., 2016).

Fluorescent Ligands for Receptor Visualization

Environment-Sensitive Fluorescent Ligands

A series of 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety were synthesized for potential visualization of 5-HT(1A) receptors, highlighting the utility of such compounds in bioimaging and receptor studies (Lacivita et al., 2009).

properties

IUPAC Name

4-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propanoyl]-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-15-4-6-18(7-5-15)23-11-10-22(14-20(23)25)19(24)8-9-21-12-16(2)26-17(3)13-21/h4-7,16-17H,8-14H2,1-3H3/t16-,17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTYDUIYCKQHFN-CALCHBBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)N2CCN(C(=O)C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCC(=O)N2CCN(C(=O)C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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